3-Methylrhodanine

Vue d'ensemble

Description

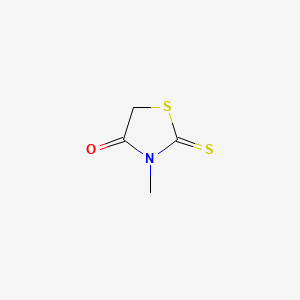

3-Methylrhodanine, also known as 3-methyl-2-thio-4-oxothiazolidine, is a heterocyclic compound with the molecular formula C4H5NOS2. It is a derivative of rhodanine, a five-membered ring system containing both amide and thioamide moieties. This compound has diverse applications in biochemistry, medicinal chemistry, photochemistry, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylrhodanine can be synthesized through various methods. One common synthetic route involves the reaction of methylamine with carbon disulfide and chloroacetic acid. The reaction typically proceeds under basic conditions, often using sodium hydroxide as a base. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylrhodanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioethers.

Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazolidines.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methylrhodanine has shown promise as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial and anticancer properties.

- Anticancer Activity : Studies have demonstrated that this compound derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, molecular docking studies indicated that these compounds bind effectively to cancer-related proteins, enhancing their potential as chemotherapeutic agents .

- Antimicrobial Properties : Research has highlighted the compound's effectiveness against a range of pathogens, suggesting its utility in developing new antibiotics .

Biochemical Assays

In biochemical research, this compound serves as a probe for studying enzyme activities and protein interactions. It has been used to evaluate the inhibition of enzymes such as α-glucosidase, which is crucial for managing diabetes .

Synthesis of Derivatives

The compound acts as a building block for synthesizing more complex heterocyclic compounds. Recent studies have focused on creating derivatives like 5-arylidene-3-methylrhodanines , which have shown varying degrees of biological activity .

| Derivative | Yield (%) | Bioactivity |

|---|---|---|

| 5-Benzylidene-3-methylrhodanine | 85 | Antidiabetic (IC₅₀ = 11.3 µM) |

| 4-(2-Phenylhydrazono)-5-benzylidene-3-methylthiazolidine-2-thione | 14 | Anticancer |

Industrial Applications

Beyond its biological applications, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metals makes it suitable for various industrial applications, including catalysis and material science .

Case Study 1: Anticancer Activity

A study investigated the binding affinity of several rhodanine derivatives against cancer proteins using molecular docking techniques. Among the compounds tested, one derivative exhibited a high docking score of -9 kcal/mol against T315i BCR-ABL protein, indicating strong potential as an anticancer agent .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new derivatives from this compound via crossed aldolization reactions under microwave irradiation. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and biological activities .

Mécanisme D'action

The mechanism of action of 3-Methylrhodanine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its antimicrobial and anticancer effects. The compound’s thioamide group plays a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Rhodanine: The parent compound, which lacks the methyl group at the third position.

3-Aminorhodanine: A derivative with an amino group at the third position instead of a methyl group.

2-Thio-4-oxothiazolidine: Another derivative with different substituents on the thiazolidine ring.

Uniqueness: 3-Methylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

3-Methylrhodanine, a derivative of rhodanine, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antidiabetic, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. The compound's molecular formula is C₅H₅NOS₂, and its structure can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study by Nguyen et al. evaluated various rhodanine derivatives for their cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC₅₀ values comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound Derivative A | MCF-7 | 64.4 | |

| This compound Derivative B | K562 | 11.1 | |

| This compound Derivative C | HeLa | 200 |

Antidiabetic Activity

Recent research has highlighted the antidiabetic properties of this compound derivatives. A study synthesized several heterocyclic compounds from this compound and evaluated their α-glucosidase inhibitory activity. The synthesized compounds demonstrated promising antidiabetic effects with IC₅₀ values ranging from 11.3 to 21.9 µM .

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

Antimicrobial Activity

The antimicrobial properties of rhodanine derivatives, including this compound, have also been extensively studied. Research indicates that these compounds exhibit antibacterial and antifungal activities against various pathogens . For example, a study found that certain rhodanine derivatives were effective against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is often attributed to its ability to interact with specific biological targets. For instance, it has been suggested that rhodanine derivatives may inhibit aldose reductase (AR), an enzyme implicated in diabetic complications and cancer progression . By inhibiting AR, these compounds may reduce oxidative stress and inflammation associated with cancer and diabetes.

Case Studies

- Anticancer Study : In a comparative study examining the effects of various rhodanine derivatives on cancer cell lines, it was observed that modifications in the substituents on the rhodanine ring significantly influenced cytotoxicity. Compounds with smaller substituents showed enhanced activity compared to those with larger groups .

- Antidiabetic Study : Another investigation focused on the synthesis of benzylidene-3-methylrhodanine derivatives revealed their potential as α-glucosidase inhibitors, suggesting their applicability in managing postprandial blood glucose levels in diabetic patients .

Propriétés

IUPAC Name |

3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZCQWVERBDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063612 | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4807-55-0 | |

| Record name | Methylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Methylrhodanine?

A1: this compound is a five-membered heterocyclic compound containing both amide and thioamide moieties. [] Its molecular formula is C4H5NOS2, and its molecular weight is 147.21 g/mol. [] Spectroscopic studies, including Raman and infrared spectroscopy, have been extensively used to characterize the vibrational modes and structural features of this compound. [, ]

Q2: How does this compound interact with metal surfaces?

A2: Surface-enhanced Raman spectroscopy (SERS) studies reveal that this compound interacts with silver and gold nanoparticles, likely coordinating through the exocyclic sulfur atom of the thioamide group. [] This interaction leads to significant shifts in the vibrational bands associated with the thioamide group. [] Interestingly, this compound exhibits a weaker aggregating effect on the metal nanoparticles compared to rhodanine itself. []

Q3: What is the significance of the 1566/1575/1572 cm-1 band observed in SERS studies?

A3: The emergence of this band in SERS spectra, absent in solution-state Raman spectra, suggests a photo-initiated condensation reaction of this compound upon interaction with silver and gold substrates. [] This reaction is hypothesized to form dimers, supported by ab initio calculations and potential energy distribution (PED) analysis of the dimer. []

Q4: How does the concentration of this compound affect its SERS profile?

A4: Concentration-dependent SERS studies suggest that changes in spectral profiles are related to adsorbate concentration. [] This could be due to altered analyte orientation on the silver surface, different coordinating sites being favored, or varying surface coverage effects. []

Q5: Can this compound be used for trace analysis?

A5: Yes, this compound exhibits potential for semi-quantitative trace analysis using SERS. [] A low limit of detection (LOD) of 10-13 mol/dm3 has been achieved using 632.8 nm excitation. []

Q6: Has the crystal structure of this compound been determined?

A6: Yes, low-temperature crystal structures of this compound have been reported, providing insights into the geometry of the rhodanine ring system. []

Q7: Have there been studies on the acidity of this compound?

A7: Yes, techniques like capillary electrophoresis have been employed to determine the acidity constants of this compound, which can exist in different tautomeric forms due to its enolisable nature. []

Q8: Have any metal complexes incorporating this compound been synthesized and characterized?

A8: Yes, research has explored the coordination chemistry of this compound with transition metals like palladium(II) and platinum(II). [] These studies often involve characterizing the synthesized complexes using spectroscopic techniques and, in some cases, X-ray crystallography. []

Q9: What synthetic routes are available for modifying the structure of this compound?

A9: One common approach is the aldol condensation reaction. For example, 5-arylidene-3-methylrhodanine derivatives can be synthesized by reacting this compound with various aromatic aldehydes. [] This reaction can be efficiently catalyzed by compounds like 1-butyl-3-methylimidazolium chloride ([BMI]Cl) in water under microwave irradiation. []

Q10: Have there been studies focusing on the synthesis and biological activity of this compound derivatives?

A10: Yes, researchers have synthesized various this compound derivatives and evaluated their potential as α-glucosidase inhibitors. [] These studies often involve modifying the substituents on the rhodanine ring and assessing the impact on biological activity. []

Q11: Have there been studies on the intramolecular hydrogen bonding in this compound derivatives?

A11: Yes, studies have investigated the intramolecular hydrogen bonding in 5-acyl-3-methylrhodanines. [] NMR spectroscopy, including deuterium isotope effects on 13C chemical shifts, combined with Density Functional Theory (DFT) calculations, have been employed to understand the nature and strength of these interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.